5-Chloro-2-methoxyphenylmagnesium bromide
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Overview
Description
5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxyphenylmagnesium bromide is typically prepared by reacting 5-chloro-2-methoxyphenyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or 2-MeTHF.
Electrophiles: Reacts with halides and other electrophiles under inert conditions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
5-Chloro-2-methoxyphenylmagnesium bromide is widely used in scientific research for its role in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Synthesis of intermediates for drug development.
Industry: Production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the electronic and steric properties of the substituents on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- 2-Methoxyphenylmagnesium Bromide
- 3-Chlorophenylmagnesium Bromide
Uniqueness
5-Chloro-2-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. These substituents influence the reactivity and selectivity of the compound in various reactions. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, providing a unique balance that can be exploited in synthetic applications .
Properties
IUPAC Name |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHICYTZXDCCPP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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